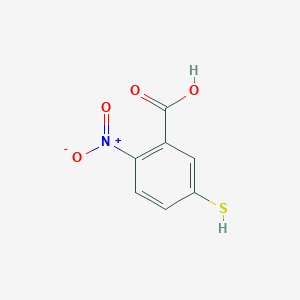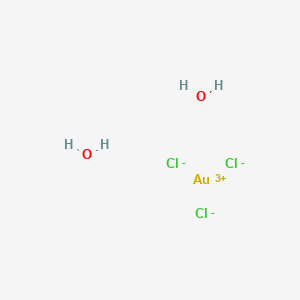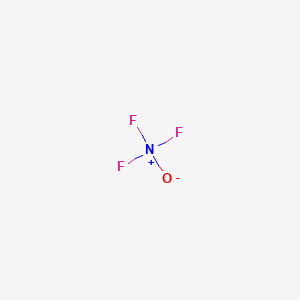
3-Morpholinopropiophenone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Morpholinopropiophenone hydrochloride and its derivatives typically involves starting from related propiophenone compounds, followed by processes like amination and cyclization. For instance, derivatives have been synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, yielding compounds with antidepressant activities (Yuan, 2012). Similarly, using halogen substituents and aminations in nonproton polar solvents has proven effective for synthesizing various morpholinol hydrochlorides with high yields and selectivity (Chuan-xiang, 2006).
Molecular Structure Analysis
The crystal and molecular structure of 3-Morpholinopropiophenone hydrochloride derivatives have been determined using techniques like single-crystal X-ray analysis. Enantiopure compounds have been synthesized, with their crystal structures belonging to the orthorhombic system, showcasing the compound's geometrical characteristics and confirming its molecular structure through orthorhombic space groups (Qiu-yan, 2013).
Chemical Reactions and Properties
Reactions involving 3-Morpholinopropiophenone hydrochloride derivatives include transamination, where cyanothioacetamide with morpholine results in thioxopropanenitrile and thioxopropanethioamide compounds. The reactions and subsequent alkylation produce a variety of derivatives with potential biological activities, showcasing the compound's versatility in synthesis and application in medicinal chemistry (Dyachenko, V., Dyachenko, S., 2012).
Physical Properties Analysis
The physical properties of 3-Morpholinopropiophenone hydrochloride and its derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various chemical processes and formulations. However, specific details on the physical properties of this compound are scarce in the literature, suggesting a gap in comprehensive characterization that future studies could address.
Chemical Properties Analysis
3-Morpholinopropiophenone hydrochloride exhibits chemical properties typical of morpholine derivatives, including reactivity with halogenated compounds, nucleophilic addition reactions, and the formation of stable salts and hydrates. Its chemical behavior is foundational for its applications in synthesis and pharmaceutical research, particularly in developing compounds with antidepressant or antitumor activities (Isakhanyan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Structural Analysis : "13 C CP MAS NMR, FTIR, X-ray diffraction and PM3 studies of some N-(ω-carboxyalkyl)morpholine hydrohalides" explored the structure of compounds related to 3-Morpholinopropiophenone hydrochloride, including their crystal structures and molecular dimers, through NMR, FTIR, and X-ray diffraction methods (Dega-Szafran et al., 2001).
Antidepressant Activity : Research on derivatives of morpholinopropiophenone, such as "Molecule Design, Synthesis and Antidepressive Activity of M-difluorinemorpholinol Derivatives" and "Synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride", has demonstrated potent antidepressant activities in animal models (You-li, 2014); (Yuan, 2012).
Synthesis of Derivatives : "Synthesis and Characterization of 2-aryl-4-(2-hydroxyetiyl)-2-morpholinol hydrochloride" and other studies focus on synthesizing and characterizing various morpholine derivatives, indicating the compound's versatility in chemical synthesis (Peng, 2004).
Neurokinin-1 Receptor Antagonism : The paper "An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration" describes a compound related to 3-Morpholinopropiophenone hydrochloride with potential applications in treating emesis and depression (Harrison et al., 2001).
Catalysis in Hydrogenation Reactions : In the paper "Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine: Synthesis, structure and applications as efficient catalyst for transfer hydrogenation reaction of ketones", the use of morpholine derivatives as catalysts in hydrogenation reactions is explored (Singh et al., 2010).
Application in Pharmacology : Several studies, including "Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives", have explored the pharmacological properties of morpholine derivatives, indicating their potential in drug development (Inoue et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14;/h1-5H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUAFINDWSQCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144518 | |
| Record name | 3-Morpholinopropiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinopropiophenone hydrochloride | |
CAS RN |
1020-16-2 | |
| Record name | 1-Propanone, 3-(4-morpholinyl)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1020-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Morpholinopropiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-morpholinopropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Morpholinopropiophenone hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW3ADN5VYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















